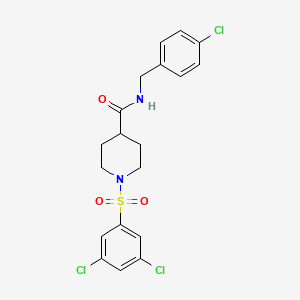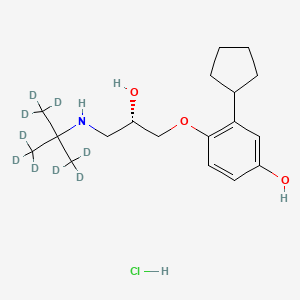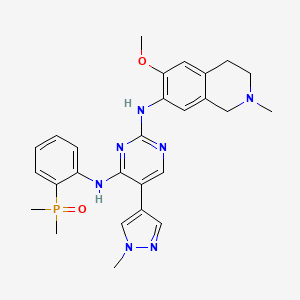
Hpk1-IN-19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hematopoietic Progenitor Kinase 1 Inhibitor 19 (Hpk1-IN-19) is a small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase involved in the regulation of immune responses. HPK1 is predominantly expressed in hematopoietic cells and plays a crucial role in negatively regulating T-cell receptor and B-cell receptor signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-19 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. . The final step typically involves purification through column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize impurities. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Hpk1-IN-19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
Applications De Recherche Scientifique
Hpk1-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HPK1 in various biochemical pathways.
Biology: Investigated for its effects on immune cell signaling and function.
Medicine: Explored as a potential therapeutic agent in immuno-oncology to enhance anti-tumor immune responses.
Industry: Utilized in the development of novel immunotherapeutic strategies and drug discovery.
Mécanisme D'action
Hpk1-IN-19 exerts its effects by inhibiting the kinase activity of HPK1. This inhibition leads to the activation of T-cells and B-cells by preventing the phosphorylation of downstream signaling molecules such as SLP-76. The compound enhances the immune response against tumors by promoting T-cell activation and proliferation . The molecular targets and pathways involved include the T-cell receptor signaling pathway and the MAP4K family of kinases .
Comparaison Avec Des Composés Similaires
Similar Compounds
BB3008: Another potent HPK1 inhibitor with similar immuno-oncology applications.
Compound K: A selective HPK1 inhibitor known for its efficacy in enhancing T-cell responses.
FB849: An HPK1 inhibitor investigated for its potential in treating gynecologic malignancies.
Uniqueness of Hpk1-IN-19
This compound stands out due to its high selectivity and potency in inhibiting HPK1. It has shown promising results in preclinical studies, demonstrating significant anti-tumor immune responses and minimal off-target effects . Its unique chemical structure and optimized pharmacokinetic properties make it a valuable candidate for further development in immuno-oncology .
Propriétés
Formule moléculaire |
C27H32N7O2P |
|---|---|
Poids moléculaire |
517.6 g/mol |
Nom IUPAC |
4-N-(2-dimethylphosphorylphenyl)-2-N-(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-(1-methylpyrazol-4-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C27H32N7O2P/c1-33-11-10-18-13-24(36-3)23(12-19(18)16-33)31-27-28-15-21(20-14-29-34(2)17-20)26(32-27)30-22-8-6-7-9-25(22)37(4,5)35/h6-9,12-15,17H,10-11,16H2,1-5H3,(H2,28,30,31,32) |
Clé InChI |
AZENVIBXSMLBQC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C1)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)C5=CN(N=C5)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


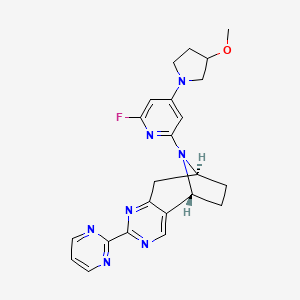
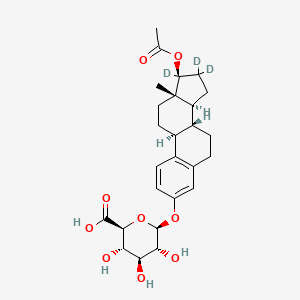
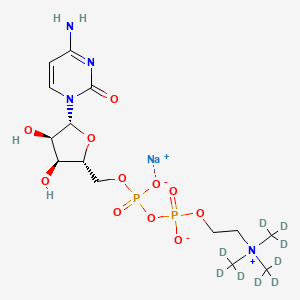

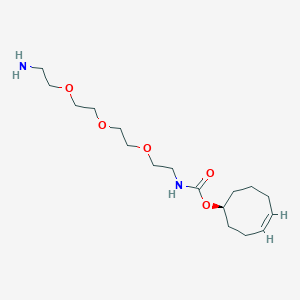
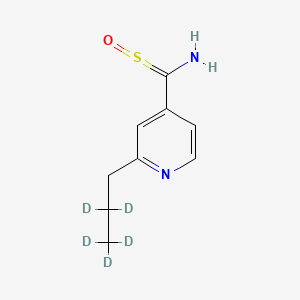
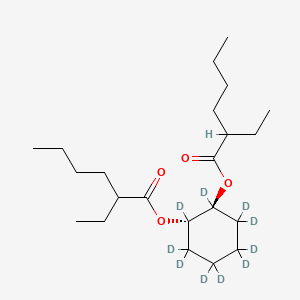
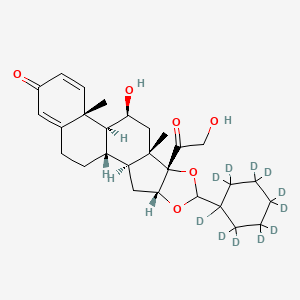
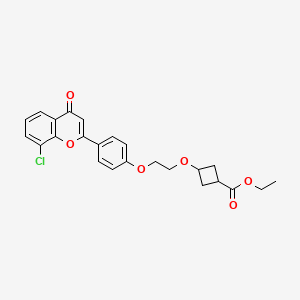
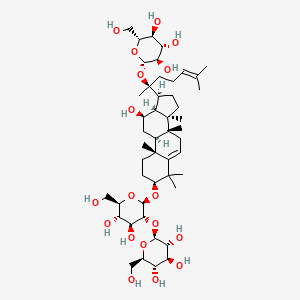
![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)
